4-Methylthiophene-2-carbohydrazide

説明

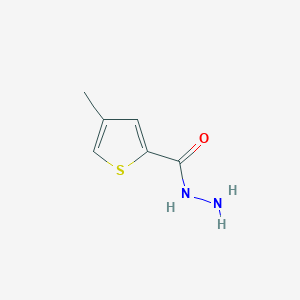

Structure

3D Structure

特性

IUPAC Name |

4-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXPNSMZRMULGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 Methylthiophene 2 Carbohydrazide As a Heterocyclic Scaffold

4-Methylthiophene-2-carbohydrazide belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least two different elements as members of the ring. The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry. This means that this core structure is found in a variety of biologically active compounds. The presence of the methyl group at the 4-position of the thiophene ring can influence the compound's electronic properties and steric interactions, which can be fine-tuned in the design of new molecules.

The carbohydrazide (B1668358) functional group (-CONHNH2) attached at the 2-position of the thiophene ring further enhances the utility of this molecule as a versatile scaffold. This group provides a reactive site for a variety of chemical transformations, allowing for the construction of a diverse library of derivatives.

Fundamental Role of the Carbohydrazide Moiety in Molecular Architecture

The carbohydrazide (B1668358) moiety is a critical component in the molecular architecture of 4-Methylthiophene-2-carbohydrazide, playing a pivotal role in its reactivity and the structural diversity of its derivatives. This functional group is characterized by a carbonyl group linked to a hydrazine (B178648) group.

The presence of both a nucleophilic nitrogen atom and an electrophilic carbonyl carbon within the carbohydrazide group allows it to participate in a wide range of chemical reactions. One of the most common and significant reactions is its condensation with aldehydes and ketones to form hydrazones. These resulting N-acylhydrazones are a class of compounds known for their broad spectrum of biological activities. scielo.br The ability of the carbohydrazide moiety to form stable hydrogen bonds is another crucial feature, influencing the conformation of molecules and their interactions with biological targets. nih.gov

Overview of Academic Research Pathways for 4 Methylthiophene 2 Carbohydrazide and Its Analogs

Established Synthetic Routes to this compound

The formation of this compound is primarily achieved through well-established chemical reactions, with hydrazinolysis of ester precursors being a prominent method. Additionally, advancements in synthetic techniques have introduced more efficient methods like microwave-assisted synthesis.

Hydrazinolysis Reactions of Ester Precursors

The most common and direct method for preparing this compound is through the hydrazinolysis of its corresponding ester precursor, methyl 4-methylthiophene-2-carboxylate. researchgate.netscielo.br This reaction involves the treatment of the ester with hydrazine (B178648) hydrate, typically in an alcohol solvent such as ethanol (B145695). researchgate.netscielo.br The mixture is heated under reflux for an extended period, often around 80 hours, to ensure complete conversion. researchgate.netscielo.br The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired carbohydrazide. The product is then typically isolated by cooling the reaction mixture and collecting the resulting precipitate. This classical method has been reported to provide the target compound in good yields, for instance, 74.1%. researchgate.netscielo.br

A similar approach involves the hydrazinolysis of other activated ester or amide derivatives of 4-methylthiophene-2-carboxylic acid in alcoholic solutions, which can also yield the carbohydrazide in high purity and with yields often exceeding 90%.

Microwave-Assisted Synthesis Principles for Thiophene Carbohydrazides

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable alternative to conventional heating methods for preparing thiophene carbohydrazides. This technique significantly reduces reaction times and can lead to improved yields. The principle behind microwave-assisted synthesis lies in the direct heating of the reaction mixture through the interaction of microwaves with polar molecules, such as the solvent and reactants. This rapid and uniform heating accelerates the rate of reaction. mdpi.com

For the synthesis of thiophene-2-carbohydrazide (B147627), a related compound, reacting methyl thiophene-2-carboxylate (B1233283) with an excess of hydrazine monohydrate in methanol (B129727) under microwave irradiation (e.g., at 1500 W for 5 minutes) has been shown to be highly effective. The use of a reflux system is crucial to prevent the loss of the volatile solvent. Upon cooling, the product precipitates and can be collected, with reported yields as high as 86.7%. This method offers a greener and more time-efficient route for the synthesis of thiophene carbohydrazides. researchgate.netkuleuven.be

Chemical Transformations and Derivatization Strategies

The carbohydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, including N-acylhydrazones, Schiff bases, and fused heterocyclic systems like oxadiazoles.

Synthesis of N-Acylhydrazones and Schiff Bases

The reaction of this compound with aldehydes and ketones provides a straightforward route to N-acylhydrazones and Schiff bases. researchgate.netscielo.brsphinxsai.comresearchgate.net This condensation reaction is typically carried out in a suitable solvent like ethanol and is often catalyzed by a small amount of acid, such as hydrochloric acid. researchgate.netscielo.br The reaction generally proceeds at room temperature over a period of 0.5 to 3.5 hours. researchgate.netscielo.br

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. utar.edu.my A wide variety of aromatic and heteroaromatic aldehydes can be used in this reaction, leading to a diverse library of N-acylhydrazone derivatives. researchgate.netscielo.brjrespharm.com The yields for these reactions are often good, ranging from 42.4% to 95.5%. researchgate.netscielo.br

Table 1: Synthesis of N-Acylhydrazone Derivatives of 3-Amino-4-methylthiophene-2-carbohydrazide

| Aldehyde Reactant | Yield (%) | Reference |

|---|---|---|

| Various functionalized aldehydes | 42.4 - 95.5 | researchgate.netscielo.br |

| 4-Nitrobenzylidene | 65 | jrespharm.com |

| 3,4-Dichlorobenzylidene | 75 | jrespharm.com |

| Furan-2-ylmethylidene | 75 | jrespharm.com |

| 4-Methoxybenzylidene | 75 | jrespharm.com |

| 4-Hydroxybenzylidene | 60 | jrespharm.com |

Cyclocondensation Reactions for Fused Heterocyclic Ring Systems

The carbohydrazide moiety is also a key precursor for the construction of various five-membered heterocyclic rings through cyclocondensation reactions.

1,3,4-Oxadiazoles are a class of heterocyclic compounds that can be synthesized from carbohydrazide precursors. One common method involves the cyclization of the carbohydrazide with carbon disulfide in a basic medium. nih.gov This reaction leads to the formation of a 1,3,4-oxadiazole-2-thione derivative. nih.goveurjchem.com

Alternatively, N-acylhydrazone derivatives can be used as intermediates for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. For instance, the reaction of hydrazones with acetic anhydride (B1165640) upon refluxing can yield 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivatives. ptfarm.pl Another approach involves the oxidative cyclization of hydrazones using reagents like chloramine-T, which can be performed under microwave irradiation to afford 2,5-disubstituted-1,3,4-oxadiazoles. ptfarm.pl The use of phosphorus oxychloride is another reported method for the cyclization of hydrazides with aromatic acids to form oxadiazoles. researchgate.net

Table 2: Reagents for the Synthesis of Oxadiazole Derivatives from Carbohydrazides and their Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Carbohydrazide | Carbon Disulfide/Base | 1,3,4-Oxadiazole-2-thione | nih.goveurjchem.com |

| Hydrazone | Acetic Anhydride | 3-Acetyl-2,3-dihydro-1,3,4-oxadiazole | ptfarm.pl |

| Hydrazone | Chloramine-T (Microwave) | 2,5-Disubstituted-1,3,4-oxadiazole | ptfarm.pl |

| Carbohydrazide & Aromatic Acid | Phosphorus Oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

Formation of Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound is a well-established route in heterocyclic chemistry. A common pathway involves the reaction of the carbohydrazide with carbon disulfide in an alkaline medium, followed by cyclization. This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the loss of hydrogen sulfide (B99878) to yield the corresponding 5-(4-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

Another significant method involves the reaction of this compound with various isothiocyanates. mdpi.comnih.gov This reaction typically occurs in a solvent like ethanol to first produce N-substituted-2-((4-methylthiophen-2-yl)carbonyl)hydrazine-1-carbothioamide intermediates. Subsequent base-catalyzed cyclization, often achieved by heating in an aqueous sodium hydroxide (B78521) solution, leads to the formation of 4-substituted-5-(4-methylthiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.comnih.gov These triazole-thiones are themselves valuable intermediates for further functionalization, such as through Mannich reactions with formaldehyde (B43269) and secondary amines to yield N-Mannich bases. mdpi.com

The general synthetic schemes are presented below:

Scheme 1: Synthesis of 1,2,4-triazole-3-thiol derivative

Scheme 2: Synthesis of 4-substituted 1,2,4-triazole-3-thione derivatives

Formation of Thiazolidinone Derivatives

Thiazolidin-4-one derivatives are readily synthesized from this compound via a multi-step, one-pot reaction. This typically involves the initial condensation of the carbohydrazide with a variety of substituted aromatic aldehydes. This step forms the corresponding Schiff base, an N-((4-methylthiophen-2-yl)carbonyl)hydrazone.

The subsequent and key step is the cyclocondensation of the Schiff base intermediate with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). rsc.orgnih.gov This reaction is often carried out in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product. nih.gov This cyclization results in the formation of 3-amino-2-aryl-thiazolidin-4-one derivatives, specifically N-(2-aryl-4-oxothiazolidin-3-yl)-4-methylthiophene-2-carboxamides. rsc.orgnih.gov The structure of the final product incorporates the thiophene moiety, the carboxamide linkage, and the newly formed thiazolidinone ring with the substituent from the aldehyde at the 2-position.

Scheme 3: General synthesis of Thiazolidinone derivatives

Formation of Pyrazole (B372694) Derivatives

Pyrazole derivatives can be effectively synthesized from this compound by condensation with 1,3-dicarbonyl compounds. srce.hrtandfonline.com A classic and widely used reagent for this transformation is acetylacetone (B45752) (pentan-2,4-dione). srce.hrtandfonline.com

The reaction involves the refluxing of this compound with acetylacetone in a suitable solvent, such as absolute ethanol. srce.hr The reaction proceeds via a condensation mechanism where the hydrazide nitrogen atoms react with the two carbonyl groups of the acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. This method leads to the formation of 1-((4-methylthiophen-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole. srce.hr The use of substituted diketones allows for the introduction of various substituents onto the pyrazole ring. This synthetic strategy is a straightforward and efficient method for linking the 4-methylthiophene scaffold to a pyrazole nucleus. chim.itnih.gov

Scheme 4: Synthesis of Pyrazole derivative using Acetylacetone

Investigation of Novel Synthetic Conditions and Eco-friendly Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including derivatives of thiophene. benthamdirect.comeurekaselect.com Research has focused on developing novel synthetic conditions that minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

For thiophene derivatives in general, several eco-friendly methodologies have been explored. tandfonline.com These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tandfonline.comacgpubs.org For instance, the synthesis of thiophene-2-carbohydrazide itself has been achieved via microwave-assisted condensation, highlighting the potential of this technology for related derivatives.

Solvent-free or "grinding" techniques represent another green approach, where reactions are carried out by grinding the solid reactants together, often without any solvent, which drastically reduces chemical waste. eurekaselect.com Furthermore, the use of greener catalysts and reaction media, such as water or natural acids like citrus juice, is gaining traction. asianpubs.org Research has shown the successful synthesis of thiophene-tethered benzothiazepines using citrus juice as a natural acid catalyst. asianpubs.org Such methodologies focus on creating more sustainable pathways for synthesizing complex molecules. benthamdirect.comacgpubs.org While many of these studies focus on the broader class of thiophene compounds, the principles are directly applicable to the synthesis of this compound and its derivatives, paving the way for more environmentally benign synthetic routes.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on closely related analogues, such as thiophene-2-carbohydrazide and its derivatives, provide a robust model for its expected structural properties. rsc.org

Determination of Crystal System and Space Group Parameters

Analysis of analogous compounds reveals common crystallographic features. For instance, the parent compound, thiophene-2-carbohydrazide, crystallizes in the monoclinic system with a P2₁/c space group. rsc.org A study on a derivative, (E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide, also found it to crystallize in a monoclinic system, but with the space group Cc. scielo.br These findings suggest that this compound likely adopts a similar monoclinic crystal system. The unit cell of the 3-amino derivative accommodates eight formula units (Z=8), with two molecules in the asymmetric unit (Z'=2). scielo.br

Table 1: Representative Crystal Data for a Closely Related Thiophene Derivative Data for (E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide scielo.br

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 38.971(6) |

| b (Å) | 4.8314(6) |

| c (Å) | 18.843(2) |

| β (°) | 109.964(4) |

| Volume (ų) | 3334.6(8) |

Analysis of Molecular Conformation: Endo/Exo Isomerism and Dihedral Angles

The conformation of carbohydrazide derivatives is a key structural feature. The molecule can exist as endo or exo isomers due to rotation around the C(sp²)–N(sp³) single bond. rsc.org X-ray diffraction studies on the parent thiophene-2-carbohydrazide have confirmed that the endo-isomer is the kinetically favored form found in the crystal structure. rsc.orgresearchgate.net In this conformation, the carbonyl oxygen atom is cis to the thiophene's sulfur atom. rsc.org

Dihedral angles are crucial for defining the planarity and orientation of different molecular fragments. In thiophene-2-carbohydrazide, the dihedral angle between the plane of the thiophene ring and the carbohydrazide moiety is small, with one report citing an angle of 4.7° between the carbonyl oxygen and the thiophene sulfur, indicating a nearly planar structure. rsc.org For derivatives, the conformation of the amide subunit (-CO-NH-) is also significant, with studies on related N-acylhydrazones revealing a cis-conformation in the crystal structure. scielo.brscielo.br

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of carbohydrazide crystals is primarily governed by a network of intermolecular hydrogen bonds. rsc.org The hydrazide moiety provides both hydrogen bond donors (N-H groups) and acceptors (C=O group), leading to robust and predictable packing motifs. nih.gov

Spectroscopic Characterization for Structural Affirmation

Spectroscopic techniques are essential for confirming the identity and structural features of this compound, corroborating the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of hydrogen and carbon atoms in a molecule. The spectra of this compound are expected to show characteristic signals that confirm its structure. scielo.br

In ¹H NMR, signals corresponding to the two non-equivalent protons on the thiophene ring would be expected, typically appearing as doublets in the aromatic region (δ ≈ 6.8–7.2 ppm). A singlet for the methyl group (–CH₃) would appear in the aliphatic region. Furthermore, the protons of the hydrazide group (–NHNH₂) would give rise to distinct signals, often appearing as broad singlets at lower field (δ ≈ 9.5–10.5 ppm for the NH proton).

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon (C=O), the carbons of the thiophene ring, and the methyl carbon. dergipark.org.tr The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's carbon skeleton and proton environments. mdpi.com

Table 2: Expected Characteristic NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiophene-H | ~6.8 - 7.5 | ~125 - 145 |

| Methyl (-CH₃) | ~2.2 - 2.5 | ~15 |

| Amide (-NH-) | ~9.5 - 10.5 | - |

| Amine (-NH₂) | ~4.5 - 5.0 | - |

Note: These are estimated values based on typical ranges for similar functional groups. mdpi.com

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. scielo.brmjcce.org.mk The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent bands would include a strong absorption for the carbonyl (C=O) stretching vibration, typically found in the range of 1620–1670 cm⁻¹. scielo.br The N-H stretching vibrations of the amide (–NH–) and amine (–NH₂) groups would appear as sharp or broad bands in the high-frequency region of 3100–3400 cm⁻¹. scielo.br Other significant bands would correspond to C-H stretching of the thiophene ring and methyl group, and C=C stretching within the aromatic ring. scielo.br

Table 3: Principal Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine/Amide (-NH₂, -NH) | 3100 - 3400 |

| C-H Stretch | Aromatic/Aliphatic | 2900 - 3100 |

| C=O Stretch | Carbonyl | 1620 - 1670 |

| N-H Bend | Amine/Amide | ~1550 - 1600 |

Note: Frequencies are based on data from related compounds. scielo.br

Mass Spectrometry

Mass spectrometry is a critical analytical technique for the characterization of this compound, serving to confirm its molecular weight and providing insights into its structural integrity. smolecule.com Analysis by mass spectrometry is a standard procedure for this compound and its derivatives. scielo.brresearchgate.net

Detailed analysis provides predicted mass-to-charge ratios (m/z) for the parent molecule and its common adducts. The monoisotopic mass of this compound (C₆H₈N₂OS) is calculated to be 156.03574 Da. uni.lu The observation of the molecular ion peak ([M]⁺) and its protonated adduct ([M+H]⁺) in a mass spectrum is fundamental for confirming the identity of the compound.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also calculated to aid in structural confirmation. uni.lu For instance, the predicted CCS for the [M+H]⁺ ion is 130.6 Ų. uni.lu While detailed experimental fragmentation studies on this compound are not extensively documented in the provided literature, the fragmentation patterns of related thiophene derivatives often involve the decomposition of the thiophene ring and cleavages associated with the substituent groups. researchgate.net

The predicted mass spectrometry data for various adducts of this compound is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

| [M]⁺ | C₆H₈N₂OS⁺ | 156.03519 | 130.2 |

| [M+H]⁺ | C₆H₉N₂OS⁺ | 157.04302 | 130.6 |

| [M+Na]⁺ | C₆H₈N₂NaOS⁺ | 179.02496 | 138.7 |

| [M+NH₄]⁺ | C₆H₁₂N₃OS⁺ | 174.06956 | 153.2 |

| [M+K]⁺ | C₆H₈KN₂OS⁺ | 194.99890 | 136.5 |

| [M+H-H₂O]⁺ | C₆H₇N₂S⁺ | 139.03300 | 124.9 |

| [M-H]⁻ | C₆H₇N₂OS⁻ | 155.02846 | 134.5 |

| [M]⁻ | C₆H₈N₂OS⁻ | 156.03629 | 130.2 |

| [M+HCOO]⁻ | C₇H₉N₂O₃S⁻ | 201.03394 | 152.1 |

| [M+CH₃COO]⁻ | C₈H₁₁N₂O₃S⁻ | 215.04959 | 177.7 |

| [M+Na-2H]⁻ | C₆H₇N₂NaOS⁻ | 177.01041 | 132.6 |

| Data sourced from PubChemLite (2025). uni.lu |

In-depth Computational Analysis of this compound Awaits Scientific Exploration

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound this compound. Despite the availability of extensive research on its parent compound, thiophene-2-carbohydrazide, and other similar derivatives, detailed studies focusing on the 4-methyl substituted variant are not present in the public domain. Consequently, an article detailing its specific quantum chemical calculations and molecular dynamics simulations as per the requested structure cannot be generated at this time.

Computational chemistry provides profound insights into molecular structure, reactivity, and behavior. Methodologies such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis to understand electronic transitions, and Molecular Electrostatic Potential (MESP) mapping to identify reactive sites are standard practices in modern chemical research. Similarly, population analyses like Mulliken and Natural Population Analysis (NPA) are crucial for understanding charge distribution, while investigations into prototropic tautomerization and molecular dynamics simulations help elucidate isomer stability and conformational landscapes, respectively.

While numerous studies have applied these techniques to thiophene-2-carbohydrazide and its various derivatives, the specific impact of the methyl group at the 4-position of the thiophene ring on these computational parameters has not been documented. researchgate.netnih.govrsc.org The addition of a methyl group, an electron-donating substituent, would be expected to influence the electronic structure, HOMO-LUMO energy gap, charge distribution, and potentially the stability of different tautomers and conformers. However, without dedicated theoretical studies, any discussion on these effects would be purely speculative.

The scientific community has shown considerable interest in thiophene-based compounds for their diverse applications. nih.govmdpi.com Detailed computational analyses of these molecules are vital for understanding their properties and designing new materials and therapeutic agents. The lack of data for this compound represents a gap in the current body of research and an opportunity for future investigation.

Future research initiatives could undertake the specific computational analyses outlined below to build a complete profile of this compound:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry and electronic properties.

Frontier Molecular Orbital (FMO) Analysis: To calculate the HOMO-LUMO energy gap, which is crucial for assessing the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MESP) Mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Population Analysis: To quantify the atomic charges and understand the electron distribution within the molecule.

Tautomerization Studies: To theoretically validate the stability and interconversion of its potential prototropic tautomers.

Molecular Dynamics (MD) Simulations: To explore its conformational landscape and dynamic behavior over time.

Until such studies are performed and published, a scientifically accurate and detailed article on the computational chemistry of this compound remains an endeavor for future research.

Computational Chemistry and Theoretical Investigations of 4 Methylthiophene 2 Carbohydrazide

Isoconversional Kinetic Studies for Thermal Decomposition Pathways (e.g., FWO and KAS methods)

The thermal stability and decomposition kinetics of a compound are crucial for understanding its behavior under heating. Isoconversional kinetic analysis is a powerful tool for studying the solid-state thermal decomposition of materials without assuming a specific reaction model. The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are two of the most common model-free isoconversional approaches used to determine the activation energy (Ea) of decomposition as a function of the conversion degree (α). rsc.orgnetzsch.comnetzsch.comnih.gov

These methods rely on thermogravimetric analysis (TGA) data obtained at multiple heating rates (β). By analyzing the temperature at which specific conversion fractions are reached for different heating rates, the activation energy can be calculated. A significant variation in activation energy with the degree of conversion suggests a complex, multi-step decomposition process. rsc.org

For the analogous compound, thiophene-2-carbohydrazide (B147627), TGA was performed at heating rates of 5, 10, 15, and 20 °C min⁻¹ to study its thermal decomposition. rsc.org The activation energies were calculated using both FWO and KAS methods across a conversion range of α = 0.1 to 0.9. rsc.org

The results for thiophene-2-carbohydrazide showed that the activation energy varied as the decomposition progressed, indicating a complex process. rsc.org At the initial stage of decomposition (α = 0.1), the activation energy was found to be 32.3 kJ mol⁻¹ by the FWO method and 27.2 kJ mol⁻¹ by the KAS method. rsc.org Both models showed a peak activation energy at α = 0.7 (40.2 kJ mol⁻¹ for FWO and 35.6 kJ mol⁻¹ for KAS), after which the values decreased. rsc.org The consistent, albeit slightly different, results from the two methods lend confidence to the findings. rsc.org This variation in Ea suggests that the thermal decomposition of thiophene-2-carbohydrazide is not a single-step event. rsc.org A similar multi-step decomposition pathway would be anticipated for 4-methylthiophene-2-carbohydrazide.

Table 1: Activation Energies (Ea) for the Thermal Decomposition of Thiophene-2-carbohydrazide using FWO and KAS Methods

| Conversion (α) | FWO Ea (kJ mol⁻¹) | KAS Ea (kJ mol⁻¹) |

|---|---|---|

| 0.1 | 32.3 | 27.2 |

| 0.2 | 34.1 | 29.3 |

| 0.3 | 35.8 | 30.9 |

| 0.4 | 37.2 | 32.4 |

| 0.5 | 38.5 | 33.8 |

| 0.6 | 39.6 | 35.1 |

| 0.7 | 40.2 | 35.6 |

| 0.8 | 39.1 | 34.0 |

| 0.9 | 37.7 | 32.0 |

Data sourced from a study on thiophene-2-carbohydrazide, a closely related compound. rsc.org

Hirshfeld Surface Analysis and Energy Framework Calculations for Supramolecular Assembly

For thiophene-2-carbohydrazide, Hirshfeld surface analysis has been employed to understand the intermolecular forces in its crystal lattice. rsc.orgrsc.org This analysis is critical for correlating the crystal structure with the compound's physical properties. The analysis of a related compound, N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, reveals the dominance of N—H⋯O hydrogen bonding in the molecular packing. nih.gov Other weak intermolecular interactions, such as C—H⋯O and π–π stacking, also contribute to the three-dimensional architecture. nih.gov

The fingerprint plots can be decomposed to show the percentage contribution of different types of contacts. For instance, in a study of thiophene-2-carboxamide, H⋯H (42.4%) and O⋯H/H⋯O (17.9%) contacts were found to be the most significant contributors to the crystal packing. researchgate.net For this compound, one would expect similar types of interactions, with the methyl group potentially introducing additional C-H···π or other weak hydrophobic interactions that could influence the crystal packing.

Energy framework calculations, which are often performed in conjunction with Hirshfeld surface analysis, provide a quantitative measure of the intermolecular interaction energies. These calculations help to visualize the strength and nature of the molecular packing in a crystal by representing the interaction energies between a central molecule and its neighbors as cylinders. The size and color of the cylinders typically indicate the strength of the different energy components (electrostatic, polarization, dispersion, and repulsion). While specific energy framework data for this compound or its parent compound is not detailed in the provided search results, this analysis would be a logical next step to further elucidate the stability of its supramolecular architecture.

Based on a thorough review of available scientific literature, a detailed article on the coordination chemistry of this compound, strictly adhering to the requested outline, cannot be generated at this time. The existing body of research focuses predominantly on the metal complexes of Schiff base ligands derived from the reaction of this compound with various aldehydes and ketones.

There is a significant lack of published studies detailing the direct complexation of the unmodified this compound ligand with transition metal ions. Consequently, specific experimental data regarding its ligating behavior, the synthesis of its simple metal complexes, their spectroscopic characterization (FT-IR, UV-Vis, ESR), proposed geometries, and associated theoretical studies are not available in the public domain.

Generating content for the provided outline would require extrapolating from these related but structurally different Schiff base compounds, which would violate the strict instruction to focus solely on this compound. To ensure scientific accuracy and adherence to the user's constraints, the article cannot be written until specific research on this compound becomes available.

Prospective Applications in Medicinal Chemistry and Advanced Materials

Role of 4-Methylthiophene-2-carbohydrazide as a Building Block in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of derivatives with promising pharmacological activities. The carbohydrazide (B1668358) moiety is readily condensed with aldehydes and ketones to form N-acylhydrazones, a class of compounds extensively studied in medicinal chemistry for their broad spectrum of biological effects.

One notable application is in the development of novel analgesic agents. Researchers have synthesized a series of 3-amino-4-methylthiophene-2-acylcarbohydrazones, demonstrating their potential as antinociceptive drug candidates. scielo.brresearchgate.netresearchgate.net In these studies, this compound is a key starting material, which upon derivatization, has yielded compounds with significant pain-relieving properties in preclinical models. scielo.br Specifically, certain N-acylhydrazone derivatives have displayed potency comparable to the established analgesic drug dipyrone (B125322). scielo.br

Furthermore, derivatives of this compound have been investigated for their anticancer properties. By reacting the carbohydrazide with various substituted aldehydes, novel thiophene-based hydrazones have been synthesized and evaluated for their efficacy against cancer cell lines. mdpi.com For instance, certain diarylthiophene-2-carbohydrazide derivatives have shown promising inhibitory activity against pancreatic cancer cells. mdpi.com These findings underscore the importance of the this compound scaffold in the design of new chemotherapeutic agents. The structural versatility of the carbohydrazide group allows for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's biological activity.

The thiophene (B33073) ring itself is a well-established pharmacophore, and its combination with the carbohydrazide linker provides a robust platform for generating libraries of compounds for high-throughput screening. The synthesis of these derivatives is often straightforward, involving simple condensation reactions which allow for extensive structural diversification. researchgate.net

Table 1: Examples of Bioactive Compounds Derived from this compound

| Derivative Class | Therapeutic Target/Application | Research Finding |

| 3-Amino-4-methylthiophene-2-acylcarbohydrazones | Analgesic (Antinociceptive) | Certain derivatives showed analgesic potency comparable to dipyrone in writhing tests in mice. scielo.br |

| Diarylthiophene-2-carbohydrazide derivatives | Anticancer (Pancreatic Cancer) | Showed promising 2D inhibitory activity against PaCa-2 cells. mdpi.com |

| Thiophene containing N,N'-diacylhydrazines | Potentially Bioactive Compounds | Synthesis of novel diacylhydrazines with potential biological activities has been reported. researchgate.net |

Design and Development of Thiophene-Based Privileged Structures for Therapeutic Intervention

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of novel drugs. scielo.br The thiophene ring is widely recognized as such a privileged scaffold due to its presence in numerous approved drugs and biologically active compounds. nih.gov Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com

The N-acylhydrazone moiety, which can be readily synthesized from this compound, is also considered an interesting privileged structure. scielo.brresearchgate.net The combination of the thiophene ring and the N-acylhydrazone linker in a single molecule, therefore, represents a powerful strategy for the development of new therapeutic agents. This molecular hybridization approach allows for the modulation of biological activities and selectivity by introducing various substituents. scielo.br

The design of these privileged structures often involves the condensation of this compound with a diverse range of aldehydes, leading to a library of N-acylhydrazones with varied electronic and steric properties. researchgate.net These derivatives can then be screened against a panel of biological targets to identify lead compounds for further optimization. For example, the synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones was a rational design approach to explore the effect of methylation on the biological profile of this class of N-acylhydrazone derivatives. scielo.br

The development of these thiophene-based privileged structures is a key strategy in modern drug discovery, aiming to create compounds with improved efficacy and reduced side effects. The versatility of the this compound building block makes it an invaluable tool in this endeavor.

Table 2: Therapeutic Areas Targeted by Thiophene-Based Privileged Structures

| Therapeutic Area | Example of Thiophene-Based Scaffold | Mechanism of Action (if known) |

| Pain and Inflammation | 3-Amino-4-methylthiophene-2-acylcarbohydrazones | Antinociceptive effects observed in preclinical models. scielo.br |

| Cancer | Diarylthiophene-2-carbohydrazide derivatives | Inhibition of pancreatic cancer cell growth. mdpi.com |

| Infectious Diseases | Thiazine and Benzothiazine Derivatives | Some derivatives exhibit antibacterial and radical scavenging activities. mdpi.com |

Utilization in Supramolecular Chemistry and Coordination Polymer Design

Beyond its applications in medicinal chemistry, this compound and its derivatives are of interest in the field of materials science, particularly in supramolecular chemistry and the design of coordination polymers. The carbohydrazide moiety, with its hydrogen bond donor and acceptor sites, can participate in the formation of well-ordered supramolecular assemblies. nih.govnih.gov

The self-assembly of thiophene-based molecules is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.orguh.edu The carbohydrazide group in this compound provides a strong directional hydrogen-bonding motif, which can be exploited to control the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govnih.gov For instance, in the crystal structure of N′-(4-Methylbenzylidene)thiophene-2-carbohydrazide, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds. nih.govnih.gov

Furthermore, the carbohydrazide functionality, along with the sulfur atom of the thiophene ring, can act as a chelating ligand for metal ions, making this compound a suitable building block for the synthesis of coordination polymers. Coordination polymers are a class of materials with diverse structures and properties, finding applications in areas such as catalysis, gas storage, and sensing. The specific coordination geometry of the metal ion and the bridging nature of the organic ligand dictate the final structure and properties of the polymer.

The flexible coordination behavior of carbohydrazide ligands, which can coordinate to metal ions in both neutral and deprotonated forms, allows for the construction of a wide variety of coordination networks. While the direct use of this compound in coordination polymers is an emerging area of research, the known coordination chemistry of related thiophene-carbohydrazide derivatives suggests its significant potential in the design of novel functional materials. nih.govmdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 4-Methylthiophene-2-carbohydrazide, and what reaction conditions optimize yield?

The synthesis typically involves condensation reactions. For example, refluxing thiophene-2-carbohydrazide derivatives with aldehydes or ketones in ethanol under acidic conditions is a common approach . A specific protocol for a related compound (N′-(4-Methoxybenzylidene)thiophene-2-carbohydrazide) achieved a 79% yield by stirring equimolar reactants in ethanol for 4 hours . Key parameters include temperature control (reflux), solvent choice (ethanol for solubility and inertness), and stoichiometric ratios. For this compound, analogous methods using methyl-substituted starting materials are recommended, with purity ensured via recrystallization (e.g., methanol or ethanol) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : To confirm hydrazide (-CONHNH₂) and methyl-thiophene moieties. For example, the NH proton in hydrazide typically appears as a singlet near δ 10–11 ppm in -NMR .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 157.0433 for CHNOS) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in disordered thiophene derivatives .

Q. How does the hydrazide functional group influence the compound’s reactivity?

The hydrazide group (-CONHNH₂) enables nucleophilic reactions (e.g., condensation with carbonyl compounds to form hydrazones) and participation in cyclization reactions. For instance, reaction with 4-chloroacetophenone in acetic acid forms thiadiazinone derivatives . The methyl-thiophene moiety may sterically hinder reactions, requiring optimized catalysts (e.g., Lewis acids) or elevated temperatures .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT calculations (e.g., B3LYP/6-311G(d,p)) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and NMR chemical shifts. For example, studies on pyrazine-2-carbohydrazide derivatives revealed hyperconjugative interactions via natural bond orbital (NBO) analysis and validated experimental -NMR shifts with ≤2 ppm deviation . Apply Gaussian 09W or similar software to model this compound’s tautomeric equilibria or charge distribution .

Q. What structural features correlate with biological activity in related thiophene-carbohydrazide derivatives?

Structure-activity relationships (SAR) suggest:

- Electron-withdrawing substituents (e.g., -F, -NO) enhance antimicrobial activity by increasing electrophilicity .

- Methyl groups improve lipophilicity, potentially boosting membrane permeability. For example, 5-acetyl-4-methylthiophene-3-carbohydrazide derivatives exhibit pyrazole-based bioactivity .

- Planarity : Dihedral angles <15° between thiophene and aromatic rings (e.g., in N′-(4-Fluorophenyl) analogs) facilitate intercalation with biological targets .

Q. How to resolve contradictions in reported reaction yields or spectral data?

Discrepancies often arise from:

- Reaction conditions : Room-temperature vs. reflux syntheses (e.g., 69% yield in acetic acid vs. 79% in ethanol) .

- Crystallographic disorder : X-ray data may show thiophene ring disorder, complicating structural comparisons .

- Solvent effects : Polar solvents shift NMR signals; use deuterated DMSO or CDCl for consistency .

Mitigate issues by standardizing protocols (e.g., USP guidelines) and cross-validating with multiple techniques (e.g., IR + HRMS).

Q. What strategies optimize crystallographic refinement for disordered thiophene rings?

In X-ray studies, disorder is common due to thiophene’s flexibility. Strategies include:

- Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., 87.08% for the major S-atom position) .

- Restraints : Apply geometric restraints to bond lengths/angles using SHELXL .

- Hydrogen placement : Fix H atoms using riding models with isotropic displacement parameters (U = 1.2–1.5×U) .

Methodological Guidelines

Q. Table 1: Key Synthetic and Analytical Parameters

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Optimal solvent | Ethanol (reflux) | |

| Reaction time | 4–18 hours | |

| Characterization | NMR (δ 10–11 ppm for NH), HRMS, XRD | |

| DFT basis set | B3LYP/6-311G(d,p) |

Q. Table 2: Common Contaminants and Mitigation

| Contaminant | Source | Solution |

|---|---|---|

| Unreacted aldehyde | Incomplete condensation | Column chromatography |

| Oxidation byproducts | Air exposure | Nitrogen atmosphere |

| Solvent residues | Recrystallization | High-vacuum drying |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。